molecular formula C18H14BrN3O2 B2778314 3-bromo-N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzamide CAS No. 1428380-69-1

3-bromo-N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzamide

Cat. No.: B2778314
CAS No.: 1428380-69-1
M. Wt: 384.233
InChI Key: AFDSRUAMKCHQQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-bromo-N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzamide (CAS 1428380-69-1) is a pyridazinone-based derivative being investigated as a novel dual-function agent with concurrent anticancer and antimicrobial properties. This compound is part of a class of surrogates for known kinase inhibitors like sorafenib, designed to combat the significant clinical challenge of infections in chemotherapy patients, whose compromised immune systems are highly susceptible to pathogens such as methicillin-resistant Staphylococcus aureus (MRSA) . Research indicates that pyridazinone-based small molecules, including this compound, act as aza analogues of pyridine, where the strategic incorporation of nitrogen atoms in the pyridazinone ring is intended to facilitate key interactions with biological targets, such as the formation of hydrogen bonds and chelation . The compound's specific mechanism of action is associated with the inhibition of VEGFR-2 (Vascular Endothelial Growth Factor Receptor-2), a critical target in anti-angiogenic cancer therapy . Evaluations at the National Cancer Institute (NCI) have shown that structurally related pyridazinone-diarylurea derivatives demonstrate potent growth inhibition (GI% ranging from 62.21% to 100.14%) against a panel of cancer cell lines, including melanoma, non-small cell lung cancer (NSCLC), prostate cancer, and colon cancer . Furthermore, this chemical scaffold is recognized for its role as an appropriate backbone for developing formyl peptide receptor (FPR) agonists, which play an essential role in regulating endogenous inflammation and immunity . With a molecular formula of C18H14BrN3O2 and a molecular weight of 384.2 g/mol, this compound is supplied for research applications exclusively and is not intended for diagnostic or therapeutic use in humans or animals .

Properties

IUPAC Name

3-bromo-N-[2-(1-methyl-6-oxopyridazin-3-yl)phenyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14BrN3O2/c1-22-17(23)10-9-16(21-22)14-7-2-3-8-15(14)20-18(24)12-5-4-6-13(19)11-12/h2-11H,1H3,(H,20,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFDSRUAMKCHQQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=CC(=N1)C2=CC=CC=C2NC(=O)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-bromo-N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the bromination of a suitable precursor, followed by the formation of the pyridazinone ring and subsequent coupling with a benzamide derivative. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity. Industrial production methods may scale up these reactions using continuous flow processes and optimized reaction conditions to achieve efficient and cost-effective synthesis.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS) at the Bromine Site

The bromine atom at the 3-position of the benzamide group is highly susceptible to substitution reactions.

Reaction TypeConditionsProducts/OutcomesYieldSource
Suzuki CouplingPd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub>, dioxane/water, microwave (140°C, 10 min)Aryl/heteroaryl substitution at the bromine position70–85%
AminationCyclopropanamine, EDC/HOBt, DMF, RT, 2 h3-Amino-substituted benzamide derivative62%

Key Findings :

  • Suzuki coupling enables the introduction of diverse aryl groups, expanding structural diversity for pharmacological applications .

  • Direct amination retains the pyridazinone core while modifying the benzamide’s electronic profile .

Amide Bond Reactivity

The benzamide linkage undergoes hydrolysis and nucleophilic attack under controlled conditions.

Reaction TypeConditionsProducts/OutcomesYieldSource
Acid Hydrolysis6M HCl, reflux, 12 h3-Bromobenzoic acid + 2-(1-methyl-6-oxopyridazin-3-yl)aniline88%
Urea FormationPhenyl isocyanate, THF, RT, 24 hN-phenylurea derivative54%

Key Findings :

  • Hydrolysis confirms the stability of the pyridazinone ring under acidic conditions .

  • Urea derivatives exhibit enhanced hydrogen-bonding capacity, relevant for target-binding studies .

Pyridazinone Ring Modifications

The 1-methyl-6-oxo-1,6-dihydropyridazin-3-yl group participates in tautomerization and electrophilic reactions.

Reaction TypeConditionsProducts/OutcomesYieldSource
OxidationKMnO<sub>4</sub>, H<sub>2</sub>O, RT, 6 h6-Oxo-1,6-dihydropyridazine-3-carboxylic acid45%
AlkylationMeI, Cs<sub>2</sub>CO<sub>3</sub>, DMF, 3 h1,2-Dimethyl-6-oxo-1,6-dihydropyridazin-3-yl derivative78%

Key Findings :

  • Oxidation destabilizes the pyridazinone ring, limiting utility in drug design .

  • Alkylation at the pyridazinone nitrogen improves metabolic stability .

Cross-Coupling Reactions

The bromine and pyridazinone moieties enable sequential functionalization.

Reaction SequenceConditionsProducts/OutcomesYieldSource
Suzuki + Amidation1. Suzuki coupling with 4-cyanophenylboronic acid
2. Amidation with morpholine
Bifunctionalized derivative with cyanophenyl and morpholine groups61%

Key Findings :

  • Sequential reactions enable modular synthesis of multitargeted compounds .

Stability Under Pharmacological Conditions

The compound’s stability in physiological environments has been evaluated.

ConditionObservationsHalf-LifeSource
pH 7.4 buffer, 37°CSlow hydrolysis of the amide bond (5% degradation in 24 h)>48 h
Human liver microsomesModerate CYP-mediated oxidation (t<sub>1/2</sub> = 2.1 h)-

Key Findings :

  • The amide bond’s partial stability supports oral bioavailability .

  • CYP oxidation primarily targets the pyridazinone ring .

Scientific Research Applications

Medicinal Chemistry Applications

The compound belongs to a class of pyridazine derivatives, which have been recognized for their diverse biological activities. Pyridazines and their derivatives are often investigated for their potential as:

  • Antimicrobial Agents : Studies have shown that pyridazine derivatives exhibit significant antimicrobial properties against various pathogens, including bacteria and fungi. For instance, compounds similar to 3-bromo-N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzamide have demonstrated effectiveness in inhibiting the growth of Escherichia coli and Staphylococcus aureus .
  • Anticancer Activity : Research indicates that certain pyridazine derivatives possess cytotoxic effects against cancer cell lines. The structural components of these compounds may contribute to their ability to induce apoptosis in cancer cells, making them potential candidates for further development in cancer therapy .

The biological activity of this compound can be attributed to its unique molecular structure, which allows it to interact with various biological targets:

Anticonvulsant Properties

Recent studies have highlighted the anticonvulsant potential of related pyridazine compounds. These compounds were tested in picrotoxin-induced convulsion models, showing promising results in reducing seizure activity .

Anti-inflammatory Effects

The anti-inflammatory properties of pyridazine derivatives have also been explored. They may act by inhibiting specific pathways involved in inflammation, thus providing therapeutic benefits in conditions such as arthritis and other inflammatory diseases .

Antimicrobial Screening

In a study evaluating the antimicrobial efficacy of similar compounds, it was found that derivatives with bromine substitutions exhibited enhanced activity against a range of bacterial strains, suggesting that the presence of halogens can significantly influence antimicrobial potency .

Anticancer Research

A case study on the anticancer effects of pyridazine derivatives demonstrated their ability to inhibit cell proliferation in various cancer cell lines, including breast and colon cancer cells. The mechanism was linked to the induction of apoptosis through mitochondrial pathways .

Mechanism of Action

The mechanism of action of 3-bromo-N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The target compound’s uniqueness lies in its 1-methyl-6-oxo-1,6-dihydropyridazin-3-yl substituent, which distinguishes it from other benzamide derivatives. Key comparisons include:

Compound Name Substituents on Benzamide Core Heterocyclic Group Key Functional Groups Yield (%) Characterization Methods
Target Compound 3-Bromo, N-linked to dihydropyridazin-phenyl 1-Methyl-6-oxo-1,6-dihydropyridazin Amide, Bromo, Oxo N/A Likely NMR, X-ray, GC-MS
4-Bromo-3-fluoro-N-(6-methylpyridin-2-yl)-benzamide (35) 4-Bromo-3-fluoro 6-Methylpyridin-2-yl Amide, Bromo, Fluoro 81 $^1$H NMR, GC-MS
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide 3-Methyl 2-Hydroxy-1,1-dimethylethyl Amide, Hydroxy, Methyl N/A X-ray, $^1$H/$^{13}$C NMR

Key Observations:

This could improve binding affinity in biological targets like enzymes.

Substituent Effects :

  • The 3-bromo substituent in the target compound may induce steric hindrance and electronic withdrawal, similar to the 4-bromo-3-fluoro motif in compound 33. However, fluorine’s absence in the target might reduce metabolic stability compared to fluorinated analogs.
  • Compound 35’s fluoro substituent likely enhances lipophilicity and bioavailability, a common strategy in medicinal chemistry.

The dihydropyridazin-containing amine precursor in the target may require specialized synthesis steps. Structural confirmation for analogs heavily relies on X-ray crystallography (e.g., ) and software suites like SHELXL (for refinement) and WinGX/ORTEP (for visualization).

Software and Analytical Tools

  • The use of SHELX (for structure refinement) and WinGX/ORTEP (for crystallographic analysis) is well-documented for related compounds. These tools likely apply to the target compound’s structural elucidation.

Biological Activity

3-bromo-N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzamide, a compound characterized by its unique structural features, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C18H14BrN3O2, with a molecular weight of approximately 384.2267 g/mol. The compound features a bromine atom and a dihydropyridazine moiety, which are significant for its biological activities.

Research indicates that compounds similar to this compound may act as inhibitors of phosphodiesterase 4 (PDE4). PDE4 is an enzyme involved in the hydrolysis of cyclic adenosine monophosphate (cAMP), a critical second messenger in various signaling pathways. Inhibition of PDE4 can lead to increased levels of cAMP, which is beneficial in treating inflammatory conditions and other diseases .

Anticancer Activity

Several studies have highlighted the anticancer potential of pyridazine derivatives, including this compound. A study reported that related compounds exhibited significant cytotoxic effects against various cancer cell lines, suggesting that the presence of the dihydropyridazine moiety enhances anticancer activity .

Table 1: Anticancer Activity Summary

CompoundCell Line TestedIC50 (µM)Reference
This compoundA431<10
Related Compound AHT295
Related Compound BJurkat<20

Antiinflammatory Activity

The anti-inflammatory properties of this compound are also noteworthy. By inhibiting PDE4, it may reduce inflammation in various models. Studies suggest that similar compounds have shown effectiveness in reducing inflammatory markers in vitro and in vivo .

Case Studies

Case Study 1: In Vitro Analysis
In a controlled laboratory setting, researchers synthesized several derivatives of dihydropyridazine and tested them against human cancer cell lines. The results indicated that modifications to the phenyl ring significantly affected cytotoxicity, with certain substitutions leading to enhanced activity against cancer cells .

Case Study 2: Pharmacokinetics
A pharmacokinetic study evaluated the absorption and metabolism of this compound in animal models. The compound demonstrated favorable bioavailability and a half-life conducive for therapeutic applications .

Q & A

Q. Key Methodological Considerations :

  • Temperature Control : Lower temperatures (0–5°C) during coupling reduce side reactions.

  • Solvent Optimization : Polar aprotic solvents (DMF, DCM) enhance reactivity .

  • Yield Data :

    StepSolventTemperatureYield (%)
    Amide CouplingDCM0°C72–78
    CyclizationTHFReflux65–70

How can structural characterization of this compound resolve ambiguities in regiochemistry or isomerism?

Basic Research Question
Advanced spectroscopic and crystallographic techniques are critical:

  • NMR Analysis : 1^1H and 13^{13}C NMR distinguish between regioisomers by comparing aromatic proton splitting patterns (e.g., dihydropyridazinone ring protons at δ 7.2–8.1 ppm) .
  • X-ray Crystallography : SHELXL () and WinGX/ORTEP () refine crystal structures to confirm bond angles and torsional strain. For example, the dihedral angle between benzamide and dihydropyridazinone rings is ~45°, indicating limited conjugation .

What methodologies are employed to evaluate its bioactivity, particularly in enzyme inhibition assays?

Advanced Research Question

  • Kinetic Assays : Measure IC50_{50} values against targets like kinases or proteases using fluorescence-based substrates (e.g., ADP-Glo™ for kinase activity) .
  • Cellular Models : Dose-response curves in cancer cell lines (e.g., MTT assays) to assess cytotoxicity. Recent studies show IC50_{50} values of 0.5–2.0 µM in leukemia models .
  • Target Validation : CRISPR/Cas9 knockouts or siRNA silencing confirm on-target effects .

How do structural modifications (e.g., bromine substitution) impact its structure-activity relationships (SAR)?

Advanced Research Question

  • Bromine Effects : The 3-bromo group enhances halogen bonding with catalytic lysine residues in kinases (e.g., BTK inhibition in ). SAR studies show a 10-fold potency increase compared to non-halogenated analogs .
  • Pyridazinone Modifications : Methylation at N1 improves metabolic stability (t1/2_{1/2} increased from 1.2 to 4.7 hours in hepatocyte assays) .

How can crystallographic data and computational modeling resolve contradictions in proposed binding modes?

Advanced Research Question

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding poses. Compare with experimental data from X-ray structures (e.g., PDB ID: DTJ in ) .
  • Free Energy Calculations : MM/GBSA analyses quantify binding affinity differences between enantiomers .
  • Case Study : A 2023 study resolved conflicting kinase inhibition data by identifying a cryptic binding pocket via molecular dynamics simulations .

What strategies mitigate challenges in purity optimization during scale-up synthesis?

Basic Research Question

  • Chromatography : Flash column chromatography (hexane/EtOAc gradients) achieves >95% purity.
  • Recrystallization : Use ethanol/water mixtures to remove residual triethylamine hydrochloride .
  • Analytical QC : HPLC-MS with a C18 column (gradient: 5–95% acetonitrile in 0.1% formic acid) monitors impurities .

How does this compound’s reactivity profile influence its stability under physiological conditions?

Advanced Research Question

  • Hydrolytic Stability : The dihydropyridazinone ring is susceptible to oxidation. Accelerated stability studies (40°C/75% RH) show 15% degradation over 14 days .
  • Metabolic Pathways : Cytochrome P450 (CYP3A4) mediates N-demethylation, identified via LC-HRMS metabolite profiling .

What are the best practices for data reproducibility in crystallographic studies of this compound?

Q. Methodological Guidance

  • Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution (<1.0 Å) datasets .
  • Refinement Protocols : SHELXL’s TWIN and HKLF5 commands handle twinning and disorder .
  • Validation Tools : CheckCIF reports and Rint_{int} < 5% ensure data quality .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.